![molecular formula C15H22N2O4 B2616548 N-(tert-butoxycarbonyl)-N1-(4-ethoxyphenyl)glycinamide CAS No. 1387524-26-6](/img/structure/B2616548.png)
N-(tert-butoxycarbonyl)-N1-(4-ethoxyphenyl)glycinamide
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Overview
Description
Scientific Research Applications
Peptide Synthesis and Amino Acid Ionic Liquids (AAILs)
- Application : Researchers have prepared room-temperature ionic liquids (RTILs) derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs serve as starting materials for dipeptide synthesis using commonly used coupling reagents. Notably, the coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide enhances amide formation in Boc-AAILs without requiring additional base, yielding dipeptides in just 15 minutes .
Ceftolozane Synthesis
- Application : Tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate serves as an essential intermediate in the synthesis of ceftolozane. The compound is obtained via amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine .
Building Blocks for Organic Compounds
- Application : Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate serve as building blocks for novel organic compounds, including amides, sulphonamides, Mannich bases, Schiff’s bases, and more. These compounds exhibit diverse biological activities, such as antibacterial, antifungal, anticancer, and antiparasitic effects .
Drug Discovery and Conformational Flexibility
- Application : Incorporating piperazine derivatives, like tert-butyl N-(2-oxoethyl)carbamate, is a strategic approach in drug discovery due to their easy modificability, water solubility, and capacity for hydrogen bonding. Researchers explore these derivatives for potential drug candidates .
Other Applications
- Additional Applications :
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[2-(4-ethoxyanilino)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-5-20-12-8-6-11(7-9-12)17-13(18)10-16-14(19)21-15(2,3)4/h6-9H,5,10H2,1-4H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOYSHHIDBUQPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butoxycarbonyl)-N1-(4-ethoxyphenyl)glycinamide |
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